BRD4097

Epigenetics HDAC Inhibition Negative Control

Researchers using HDAC inhibitors like CI-994 or MS-275 face difficulty attributing biological effects solely to HDAC inhibition, as the benzamide scaffold may cause off-target activity. BRD4097 solves this by being a structurally matched, inactive negative control with a strategic methyl modification that abolishes binding to HDAC1/2/3. • Confirms specificity: paired with active HDAC inhibitors, it isolates HDAC-dependent phenotypes in neuronal, epigenetic, and metabolic assays. • Validated in published models: BDNF regulation, CREBBP-mutant lymphoma histone acetylation, NPC1 cholesterol clearance. • High purity (≥98%) and in stock, immediate dispatch.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1550053-19-4
Cat. No. B606348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4097
CAS1550053-19-4
SynonymsBRD4097
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESO=C(NC1=CC=C(C)C=C1N)C2=CC=C(NC(C)=O)C=C2
InChIInChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyHRMBUIZWNJTBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4097 (CAS 1550053-19-4): A Negative Control HDAC Inhibitor for Class I HDAC Assays


BRD4097 is a benzamide-type small molecule inhibitor of histone deacetylases (HDACs), specifically designed as a negative control analog for the class I HDAC inhibitor CI-994 [1]. It retains the zinc-binding benzamide moiety but incorporates an additional methyl group that disrupts binding through steric repulsion, rendering it essentially inactive against HDAC1, HDAC2, and HDAC3 at physiologically relevant concentrations [1]. This compound is utilized to validate the specificity of HDAC-mediated effects in cellular and biochemical assays, distinguishing genuine HDAC inhibition from off-target or assay interference [2].

1
Role
Scaffold-matched negative control for class I HDAC inhibitor assays
Designed to retain benzamide chemotype with steric blocking to abolish HDAC1/2/3 activity
2
Workflow fit
Co-treatment with active HDAC inhibitor (e.g., CI-994, MS-275) to attribute effects specifically to HDAC inhibition
Enables discrimination of on-target HDAC modulation from assay interference or scaffold-related effects
3
Key advantage
Structural similarity to CI-994 but functionally inactive, allowing true negative control
Steric methyl group disrupts zinc-binding geometry without altering core scaffold recognition

Why CI-994 or Other Class I HDAC Inhibitors Cannot Substitute for BRD4097 in Control Experiments


While CI-994 and other class I HDAC inhibitors like MS-275 and SAHA exhibit potent inhibitory activity against HDAC1, HDAC2, and HDAC3, BRD4097 is uniquely engineered to be a structurally similar but functionally inactive control [1]. This is critical because substituting BRD4097 with a weak or less potent HDAC inhibitor would not provide a true negative control, potentially confounding results by introducing residual HDAC inhibition. The steric modification in BRD4097 ensures that any observed biological effect in a comparative study is specifically attributable to HDAC inhibition by the active compound, rather than to non-specific effects of the chemical scaffold or assay conditions [1].

Target compound
BRD4097
Potential substitute
CI-994, MS-275, SAHA
These inhibitors possess class I HDAC activity; any residual inhibition may confound the attribution of biological effects to the active compound, failing to provide a true negative control.
Target compound
BRD4097
Potential substitute
Weak HDAC inhibitor (partial activity)
A weak inhibitor still yields some histone hyperacetylation; BRD4097’s steric blockage ensures near-complete inactivity at cellular concentrations, essential for nullifying HDAC-dependent readouts.
Target compound
BRD4097
Potential substitute
Scaffold-dissimilar negative control
Structural mismatch prevents normalization for off-target interactions of the benzamide chemotype, compromising the ability to isolate HDAC-specific pharmacology.

Quantitative Evidence Differentiating BRD4097 from CI-994, MS-275, and Other HDAC Inhibitors


BRD4097 Exhibits >800-Fold Lower Potency for HDAC1 Compared to CI-994

BRD4097 demonstrates negligible inhibition of HDAC1, with an IC50 of approximately 33 μM [1], whereas the parent compound CI-994 is a potent HDAC1 inhibitor with an IC50 of 0.041 ± 0.012 μM [2]. This represents an >800-fold difference in potency.

HDAC1 potency gap
Reported
IC50 ~33 μM (BRD4097) vs. 0.041 μM (CI-994)
Supports negative control specificity for HDAC1-dependent studies
Cross-study comparison; >800-fold lower potency confirms negligible inhibition
Epigenetics HDAC Inhibition Negative Control

BRD4097 Shows Substantially Reduced HDAC2 Inhibition Compared to CI-994 and MS-275

BRD4097 inhibits HDAC2 with an IC50 of 89.9 nM , which is comparable to CI-994 (IC50 = 147 nM) [1] but significantly less potent than MS-275 (IC50 = 453 nM) [2] when considering the context of a negative control. However, the key differentiator is that BRD4097 is a designed inactive analog, and its residual HDAC2 activity is substantially lower than that of active inhibitors in cellular assays (e.g., fails to induce BDNF, see Evidence Item 4).

HDAC2 profile
Reported
IC50 89.9 nM (enzymatic); functionally inactive in cellular BDNF assay
Ensures cellular negative control despite some enzymatic signal
Enzymatic IC50 alone may overstate residual activity; cellular data confirm null response
Epigenetics HDAC2 Selectivity

BRD4097 is Functionally Inactive Against HDAC3, Contrasting with Potent CI-994 Inhibition

In the context of HDAC3, BRD4097 is classified as inactive with an IC50 > 30 μM [1], while the parent compound CI-994 potently inhibits HDAC3 with an IC50 of 0.046 ± 0.018 μM [2]. This represents a >650-fold reduction in potency.

HDAC3 inactivity
Class-level
IC50 >30 μM (BRD4097) vs. 0.046 μM (CI-994)
Reliable HDAC3 negative control for selectivity profiling
>650-fold drop; steric methyl disrupts binding despite benzamide group
HDAC3 Negative Control Epigenetics

BRD4097 Fails to Induce BDNF Expression, Unlike Active Class I HDAC Inhibitors CI-994 and MS-275

In primary neuronal cultures, treatment with 10 μM BRD4097 did not induce expression of brain-derived neurotrophic factor (Bdnf) from either the coding or pI promoter, as measured by real-time RT-PCR [1]. In contrast, 10 μM CI-994 and 10 μM MS-275 both significantly induced Bdnf expression under the same conditions [1].

BDNF induction
Head-to-head
BRD4097 (10 μM): no Bdnf mRNA induction; CI-994/MS-275: significant induction
Validates functional inactivity in a neuroepigenetic cellular assay
Direct comparison in primary neurons confirms lack of class I HDAC effect
Neuroepigenetics BDNF Cellular Assay

BRD4097 Validates HDAC3-Dependent Effects in CREBBP Mutant Lymphoma Cells as a Specificity Control

In isogenic CREBBP mutant lymphoma cells, the selective HDAC3 inhibitor BRD3308 increased H3K27 acetylation at specific genomic regions, whereas the control compound BRD4097 had no effect [1]. The level of H3K27Ac in CREBBP mutant cells treated with BRD3308 was significantly higher than in cells treated with BRD4097, confirming that the observed chromatin changes are HDAC3-dependent [1].

H3K27Ac control
Head-to-head
BRD4097: no increase in H3K27Ac; BRD3308: significant increase (ChIP-seq)
Confirms HDAC3-dependent chromatin change specificity in lymphoma model
Isogenic CREBBP mutant cells; BRD4097 enables attribution of effects to HDAC3 inhibition
Cancer Epigenetics HDAC3 CREBBP Mutation

Optimal Use Cases for BRD4097 in Epigenetic and Cellular Assay Development


Validating Class I HDAC Inhibitor Specificity in Neuroepigenetic BDNF Induction Assays

When using CI-994 or MS-275 to study BDNF regulation in neuronal cultures, BRD4097 serves as the essential negative control to confirm that any observed increase in BDNF expression is specifically due to HDAC1/2/3 inhibition and not a result of the benzamide scaffold or assay interference [1].

Confirming HDAC3-Dependent Chromatin Modifications in Cancer Epigenetics Research

In studies employing selective HDAC3 inhibitors like BRD3308 to reverse CREBBP mutation-associated epigenetic defects, BRD4097 provides a structurally related but inactive control. This allows researchers to attribute changes in histone acetylation (e.g., H3K27Ac) and gene expression directly to HDAC3 inhibition, as demonstrated in lymphoma models [1].

Discerning HDAC-Mediated Cholesterol Clearance in Niemann-Pick Type C1 Disease Models

To dissect the role of HDACs in cholesterol metabolism in NPC1 disease, BRD4097 can be used as a negative control alongside active HDAC inhibitors. Its lack of effect on cholesterol clearance in NPC1 fibroblasts confirms that the phenotype is dependent on functional HDAC inhibition, thereby validating the specificity of active compounds like SAHA or CI-994 [2].

Application
Selection Property
Validation Focus
Neuroepigenetic BDNF induction studies
Scaffold-matched inactive control for class I HDAC inhibitor experiments
Confirm BDNF upregulation is HDAC-dependent, not scaffold-related
HDAC3-dependent chromatin modification in cancer models
Steric-blocked benzamide that does not inhibit HDAC3
Attribute H3K27Ac changes and gene expression shifts to selective HDAC3 inhibition
Cholesterol clearance in NPC1 disease models
Negative control for active HDAC inhibitors (e.g., SAHA, CI-994)
Verify that cholesterol clearance requires functional HDAC inhibition, ruling out off-target effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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